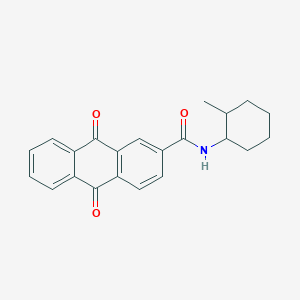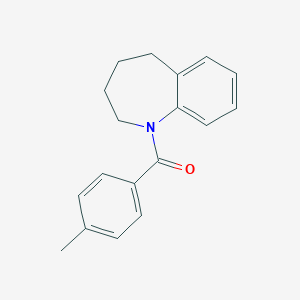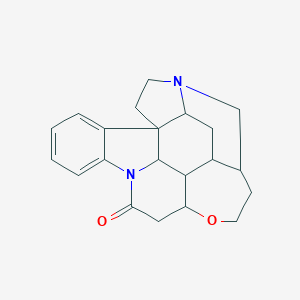
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide, also known as 3-aminomethylpyridine-4-carboxamide (3-AP), is a small molecule inhibitor that has been studied for its potential in cancer treatment. It is a derivative of nicotinamide, a form of vitamin B3, and has been found to have promising anti-tumor activity.
Mechanism of Action
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide inhibits the activity of ribonucleotide reductase by binding to the enzyme's active site. This binding prevents the enzyme from converting ribonucleotides to deoxyribonucleotides, which are necessary for DNA synthesis. As a result, cancer cells are unable to replicate and ultimately undergo cell death.
Biochemical and Physiological Effects:
This compound has been found to have selective toxicity towards cancer cells. This is due to the fact that cancer cells have a higher demand for DNA synthesis than normal cells. In addition, the inhibition of ribonucleotide reductase by this compound has been found to lead to an increase in reactive oxygen species, which can further contribute to cancer cell death.
Advantages and Limitations for Lab Experiments
One advantage of using N-(pyridin-3-ylmethyl)pyridine-4-carboxamide in lab experiments is its selectivity towards cancer cells. This allows for the testing of potential cancer treatments without harming normal cells. However, one limitation is that the compound has a short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the study of N-(pyridin-3-ylmethyl)pyridine-4-carboxamide. One direction is the development of more stable derivatives of the compound that can be used in experiments. Another direction is the investigation of the compound's potential in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, the study of the compound's potential in treating other diseases, such as viral infections, is an area of interest.
Synthesis Methods
The synthesis of N-(pyridin-3-ylmethyl)pyridine-4-carboxamide involves the reaction of N-(pyridin-3-ylmethyl)pyridine-4-carboxamidelpyridine with nicotinic acid. The reaction takes place in the presence of a dehydrating agent, such as thionyl chloride, in anhydrous conditions. The resulting product is then purified through recrystallization.
Scientific Research Applications
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been extensively studied for its potential in cancer treatment. It has been found to inhibit the activity of ribonucleotide reductase, an enzyme that is necessary for DNA synthesis in cancer cells. This inhibition leads to a decrease in the production of DNA and ultimately results in cell death.
properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H11N3O/c16-12(11-3-6-13-7-4-11)15-9-10-2-1-5-14-8-10/h1-8H,9H2,(H,15,16) |
InChI Key |
IIOLNKINKHHKBW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)


![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)
![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)

![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)

![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)
